molecular formula C19H21NO4S2 B2421844 2-(Benzylthio)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)ethanone CAS No. 1705919-25-0

2-(Benzylthio)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)ethanone

Cat. No.: B2421844
CAS No.: 1705919-25-0
M. Wt: 391.5
InChI Key: JOKPFXYPFVWRJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylthio)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)ethanone is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzylthio group, a methoxyphenylsulfonyl group, and an azetidinyl ring, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidinyl Ring: The azetidinyl ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Benzylthio Group: The benzylthio group can be introduced via a nucleophilic substitution reaction using benzylthiol and an appropriate leaving group.

    Attachment of the Methoxyphenylsulfonyl Group: This step involves the sulfonylation of the azetidinyl ring with 4-methoxybenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe for studying enzyme mechanisms or protein interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)ethanone would depend on its specific application. For example, if it is used as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzylthio)-1-(3-((4-methylphenyl)sulfonyl)azetidin-1-yl)ethanone
  • 2-(Benzylthio)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)ethanone
  • 2-(Benzylthio)-1-(3-((4-nitrophenyl)sulfonyl)azetidin-1-yl)ethanone

Uniqueness

2-(Benzylthio)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)ethanone is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the benzylthio group and the azetidinyl ring also contributes to its distinct properties compared to similar compounds.

Properties

IUPAC Name

2-benzylsulfanyl-1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S2/c1-24-16-7-9-17(10-8-16)26(22,23)18-11-20(12-18)19(21)14-25-13-15-5-3-2-4-6-15/h2-10,18H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKPFXYPFVWRJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.